molecular formula C25H22ClNO4 B11398483 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11398483
M. Wt: 435.9 g/mol
InChI Key: WPWBCEXJURUYHG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen core, a chlorophenyl group, and a piperidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, automated systems for precise control of reaction parameters, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.

    Industry: It is explored for its potential use in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-6-(2-oxo-2-piperidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C25H22ClNO4/c1-15-18-11-20-21(16-5-7-17(26)8-6-16)14-30-22(20)13-23(18)31-25(29)19(15)12-24(28)27-9-3-2-4-10-27/h5-8,11,13-14H,2-4,9-10,12H2,1H3

InChI Key

WPWBCEXJURUYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)N5CCCCC5

Origin of Product

United States

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